molecular formula C11H10ClN3S B3116192 2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine CAS No. 214542-52-6

2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

Cat. No. B3116192
CAS RN: 214542-52-6
M. Wt: 251.74 g/mol
InChI Key: BXCQTUXEVPBLOE-UHFFFAOYSA-N
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Description

The compound “2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine” is a complex organic molecule. It is related to the pyrazoline family of compounds . Pyrazolines are a class of organic compounds with a five-membered ring containing two nitrogen atoms . They are known for their wide range of pharmacological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine and its derivatives are frequently utilized in the synthesis of heterocyclic compounds, demonstrating a diverse range of chemical reactions and formations. For instance, they are involved in the synthesis of various heterocyclic ring systems, including enaminones containing pyrazolone ring photochromic functional units and pyrazolo[3,4-c]pyrazole derivatives, showcasing their versatility in constructing complex molecular structures (Hamama et al., 2012).

Biological and Pharmacological Investigations

  • Compounds derived from 2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine have been studied for their biological properties. Notably, derivatives like 4H-thieno[3,4-c]pyrazole have shown remarkable biological activities, including anti-inflammatory, analgesic, antipyretic, and platelet anti-aggregating activities in preclinical studies, indicating their potential in medical applications (Menozzi et al., 1992).

Future Directions

Pyrazolines and their derivatives have been the focus of ongoing research due to their broad-spectrum utility in pharmaceutical and agricultural sectors, as well as in industry . Future research will likely continue to explore new synthetic strategies, biological activities, and applications for these compounds .

Mechanism of Action

Target of Action

The primary targets of 2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine are currently unknown. This compound is a part of a class of molecules that are being studied for their potential biological activities . .

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine are not well-studied. These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect. More research is needed to understand the pharmacokinetics of this compound .

properties

IUPAC Name

2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-7-1-3-8(4-2-7)15-11(13)9-5-16-6-10(9)14-15/h1-4H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCQTUXEVPBLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178769
Record name 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

CAS RN

214542-52-6
Record name 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214542-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

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